molecular formula C7H5NS B1215175 1,2-Benzisothiazole CAS No. 272-16-2

1,2-Benzisothiazole

Cat. No.: B1215175
CAS No.: 272-16-2
M. Wt: 135.19 g/mol
InChI Key: CSNIZNHTOVFARY-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole is an aromatic heterocyclic compound consisting of a benzene ring fused to an isothiazole ring. It is a colorless, slightly viscous liquid with the chemical formula C₇H₅NS. This compound is known for its presence in various commercial products and its role in numerous chemical reactions .

Scientific Research Applications

1,2-Benzisothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

Target of Action

1,2-Benzisothiazole, also known as Benzisothiazolinone (BIT), is an organic compound that is widely used as a preservative and antimicrobial . It has been found to have a microbicide and fungicide mode of action . In the context of plant biology, it has been reported that this compound acts as a highly effective chemical inducer of systemic-acquired resistance (SAR) in plants . It has been used widely to protect rice plants against the rice blast fungus Magnaporthe grisea .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes that result in its antimicrobial and fungicidal effects . In the case of plant biology, it induces SAR through enhanced accumulation of salicylic acid (SA) .

Biochemical Pathways

This compound affects the biochemical pathways related to the synthesis of salicylic acid (SA) in plants . It has been shown that this compound exposure significantly improves the accumulation of SA and increases the activity of isochorismate synthase (ICS), a key enzyme in the isochorismate pathway for SA synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In animal studies, it has been found that this compound is rapidly and totally metabolized . Neither the substance itself nor the metabolites accumulate in the liver or adipose tissue . Excretion is mostly via the urine . The main metabolite is o-methylsulfinylbenzamide .

Result of Action

The result of the action of this compound is the inhibition of microbial and fungal growth, making it an effective preservative and antimicrobial agent . In plants, it induces systemic-acquired resistance (SAR) through enhanced accumulation of salicylic acid (SA), providing protection against certain plant diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is used in a variety of environments, including emulsion paints, caulks, varnishes, adhesives, inks, photographic processing solutions, home cleaning and car care products, laundry detergents, stain removers, fabric softeners, and more . Its effectiveness can vary depending on the specific application and environmental conditions .

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

1,2-Benzisothiazole has been identified as a promising scaffold for medicinal chemistry . It has been found to possess a broad spectrum of pharmacological activities, which encouraged research activities in these areas . In the future, this scaffold could emerge as a potential candidate in the field of drug discovery .

Biochemical Analysis

Biochemical Properties

1,2-Benzisothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with enzymes involved in microbial metabolism. It acts as an antimicrobial agent by inhibiting the activity of enzymes essential for the survival of microorganisms. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of cell wall components, leading to the disruption of microbial cell integrity . Additionally, this compound interacts with proteins involved in cellular signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In microbial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways . For example, this compound can inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and cell wall components . Additionally, this compound can modulate the activity of signaling proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . These interactions result in the inhibition or activation of specific biochemical pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its antimicrobial activity . Long-term exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and efflux pumps . These adaptive responses can reduce the effectiveness of this compound over time, necessitating higher doses or combination therapies to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold for these toxic effects varies depending on the species and the route of administration. In some animal models, chronic exposure to high doses of this compound has been associated with the development of tumors and other long-term health effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biotransformation and elimination. In microbial cells, this compound can be metabolized by enzymes such as monooxygenases and dioxygenases, leading to the formation of metabolites that are less toxic and more easily excreted . In mammalian cells, this compound undergoes phase I and phase II metabolism, involving oxidation, reduction, and conjugation reactions . These metabolic pathways result in the formation of water-soluble metabolites that are excreted via urine and bile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. In microbial cells, this compound can be taken up by specific transporters and distributed throughout the cell . In mammalian cells, this compound can bind to plasma proteins and be transported to different tissues via the bloodstream . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux pumps .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. In microbial cells, this compound is primarily localized in the cytoplasm and cell membrane, where it interacts with enzymes and proteins involved in cell wall synthesis and cellular signaling . In mammalian cells, this compound can be localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by factors such as targeting signals, post-translational modifications, and interactions with specific binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptoaniline with acid chlorides. The reaction proceeds as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

This method involves the use of 2-mercaptoaniline and an acid chloride under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to interact with protein-thiol targets makes it particularly effective as an antimicrobial agent .

Properties

IUPAC Name

1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNIZNHTOVFARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074290
Record name 1,2-Benzisothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 38 deg C; [ChemIDplus]
Record name 1,2-Benzisothiazole
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

272-16-2
Record name 1,2-Benzisothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 300 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 100 g of monochlorobenzene was placed in advance, to which 33.4 g (0.2 mol) of 2-(methylthio)benzaldehyde oxime was added under nitrogen atmosphere. 25.2 g (0.21 mol) Of thionyl chloride was added dropwise thereto while stirring at a temperature of from -10° to -15° C. and allowed to react for 1 hour at the same temperature. After the termination of the reaction, the reaction mixture was heated to room temperature and subjected to distilling off of the solvent and then to distillation under reduced pressure to give 26.2 g of 1,2-benzisothiazole (boiling point: 115° to 116° C./15 mm Hg, melting point: 39° to 40° C.). The yield was 97% to the 2-(methylthio)benzaldehyde oxime.
Name
2-(methylthio)benzaldehyde oxime
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of o-toluidine (10 g, 93.4 mmol) in 50 mL toluene was added SOCl2 (12.1 g, 102 mmol) dropwise at 0° C. After the addition was complete, the reaction mixture was heated to reflux and stirred overnight. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure to give a yellow oil. The oil was dissolved in toluene (100 mL), then a solution of N-sulfinylmethanesulfonamide (20.6 g, 146 mmol) was added dropwise, followed by pyridine (7.3 g, 93.4 mmol). The mixture was heated to reflux and stirred at that temperature overnight. Toluene was then removed under reduced pressure, the residue was dissolved in EtOAc (200 mL) and washed with water (2×200 mL). The organic layer was washed with brine, dried and evaporated to give the crude product. The crude product was purified by column chromatography (3% EtOAc/PE) to afford 6.2 g title compound as colorless oil. 1H NMR (CHLOROFORM-d) δ 9.22 (s, 1H), 7.88 (d, J=9.7 Hz, 1H), 7.80 (d, J=8.6 Hz, 1H), 7.46 (ddd, J=8.9, 6.5, 1.2 Hz, 1H), 7.26 (dd, J=7.9, 6.6 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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